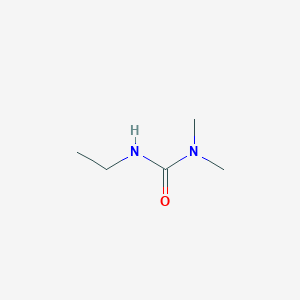
Urea, 1,1-dimethyl-3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1-dimethyl-3-ethyl-: is a derivative of urea, a compound widely used in various industrial and scientific applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including 1,1-dimethyl-3-ethyl-urea, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent, which is a more environmentally friendly approach .
Industrial Production Methods: Industrial production of N-substituted ureas often involves large-scale synthesis using the aforementioned methods. The process typically emphasizes economy and ease of execution, sometimes at the expense of environmental considerations . recent advancements have focused on developing resource-efficient and environmentally friendly production methods .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-dimethyl-3-ethyl-urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
Chemistry: 1,1-dimethyl-3-ethyl-urea is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of urea derivatives on various biological systems, including enzyme activity and protein interactions .
Medicine: In medicine, derivatives of urea are explored for their potential therapeutic applications, including as anticancer and antimicrobial agents .
Industry: In industry, 1,1-dimethyl-3-ethyl-urea is used in the production of polymers, resins, and other materials .
Mécanisme D'action
The mechanism of action of 1,1-dimethyl-3-ethyl-urea involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 1,1-dimethyl-3-(2,2,2-trichloro-1-(3-(2,6-dichloro-phenyl)-thioureido)-ethyl)-urea
- 1,1-dimethyl-3-(2,3-xylyl)urea
Uniqueness: 1,1-dimethyl-3-ethyl-urea is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other urea derivatives. This uniqueness can be leveraged in various applications, including organic synthesis, pharmaceuticals, and materials science .
Propriétés
Numéro CAS |
21243-32-3 |
|---|---|
Formule moléculaire |
C5H12N2O |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
3-ethyl-1,1-dimethylurea |
InChI |
InChI=1S/C5H12N2O/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
Clé InChI |
HYTCSCBDAFJMIP-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


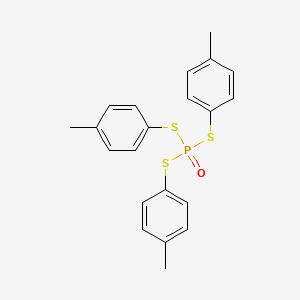
![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)
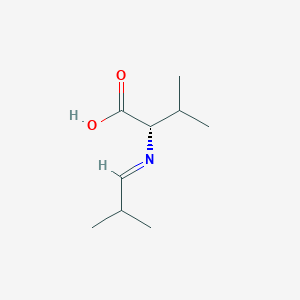
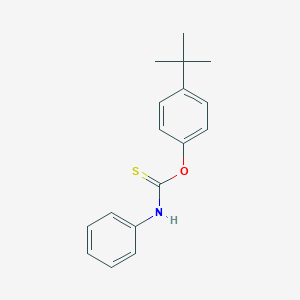


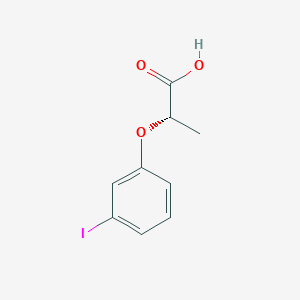
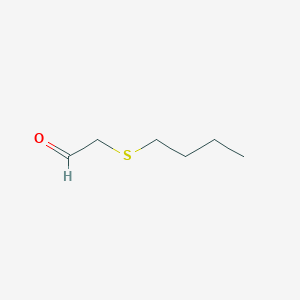
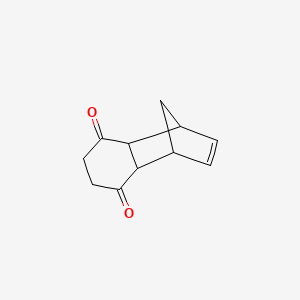
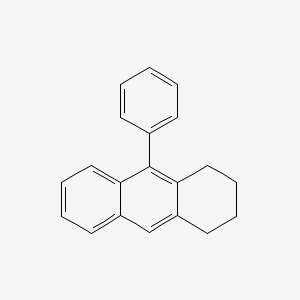
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
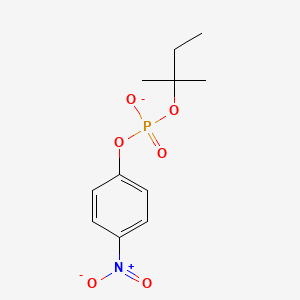
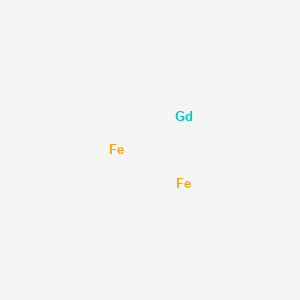
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
